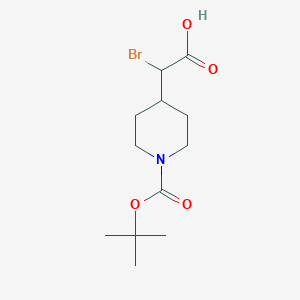

1-Boc-4-(bromo-carboxy-methyl)-piperidine

Descripción general

Descripción

1-Boc-4-(bromo-carboxy-methyl)-piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a bromine atom, and a carboxymethyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-4-(bromo-carboxy-methyl)-piperidine can be synthesized through a multi-step process involving the following key steps:

Protection of Piperidine: The piperidine ring is first protected by introducing a Boc group. This is typically achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Bromination: The protected piperidine is then subjected to bromination. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Carboxymethylation: The final step involves the introduction of the carboxymethyl group. This can be achieved by reacting the brominated intermediate with a carboxymethylating agent such as sodium chloroacetate under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-4-(bromo-carboxy-methyl)-piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Oxidation and Reduction: The carboxymethyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Deprotected Piperidine: Removal of the Boc group yields 4-(bromo-carboxy-methyl)-piperidine.

Oxidation and Reduction Products: Carboxylic acids or alcohols derived from the carboxymethyl group.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Boc-4-(bromo-carboxy-methyl)-piperidine has the molecular formula C12H20BrNO4 and a CAS number of 881016-89-3. The compound features a piperidine ring with a bromo substituent and a carboxymethyl group, making it an interesting candidate for various chemical transformations.

Synthesis and Chemical Applications

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms, particularly in the field of heterocyclic chemistry.

Table 1: Synthesis Pathways Involving this compound

Research has indicated that this compound exhibits potential biological activities, particularly in drug development. Its ability to interact with biological targets makes it a candidate for various therapeutic applications.

Antimicrobial Activity

Studies have shown that derivatives of this compound can possess antimicrobial properties, making them useful in developing new antibiotics or antifungal agents. The bromine atom enhances the compound's reactivity towards biological targets.

Anticancer Properties

The compound is being explored for its anticancer potential. Research indicates that modifications to the piperidine ring can lead to increased potency against certain cancer cell lines, suggesting its utility in cancer therapy.

Table 2: Biological Activity Studies of this compound Derivatives

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibitory effects on cancer cell proliferation | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized in the design of novel pharmaceuticals. Its structural features allow for modifications that can enhance drug-like properties such as solubility, stability, and bioavailability.

Drug Development

The compound has been investigated as a precursor for synthesizing drug candidates targeting various diseases, including inflammatory conditions and metabolic disorders. Its ability to form stable complexes with biological macromolecules makes it an attractive scaffold for drug design.

Case Studies

Several case studies highlight the effectiveness of this compound in developing new therapeutics:

- Case Study 1 : A derivative of this compound demonstrated significant efficacy as a P2Y14 receptor antagonist, showing promise for treating inflammatory diseases such as asthma and diabetes .

- Case Study 2 : Modifications to the carboxymethyl group resulted in compounds with enhanced selectivity and potency against specific cancer cell lines, indicating the potential for targeted cancer therapies .

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(bromo-carboxy-methyl)-piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The bromine and carboxymethyl groups can participate in various biochemical interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-Boc-4-(chloro-carboxy-methyl)-piperidine: Similar structure but with a chlorine atom instead of bromine.

1-Boc-4-(iodo-carboxy-methyl)-piperidine: Contains an iodine atom, offering different reactivity.

1-Boc-4-(hydroxy-carboxy-methyl)-piperidine: Features a hydroxyl group, leading to different chemical properties.

Uniqueness: 1-Boc-4-(bromo-carboxy-methyl)-piperidine is unique due to the presence of the bromine atom, which provides distinct reactivity patterns in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.

Actividad Biológica

1-Boc-4-(bromo-carboxy-methyl)-piperidine is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a bromo group, and a carboxymethyl side chain, making it an interesting candidate for various biological applications. The compound's molecular formula is C12H20BrNO4, and it has been studied for its biological activity, particularly in the context of drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to modulate receptor activities and enzyme functions, leading to various pharmacological effects. The compound may influence signaling pathways associated with cell growth, apoptosis, and metabolic regulation.

Pharmacological Effects

This compound has been investigated for several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Cytotoxicity : Research indicates that the compound may possess cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : There is emerging evidence that suggests potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting its potential as an anticancer agent.

Study 3: Anti-inflammatory Effects

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages indicated that treatment with the compound reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6). This suggests that this compound may have therapeutic potential in inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus (MIC: 32 µg/mL) | |

| Cytotoxicity | IC50: MCF-7 (25 µM), HeLa (30 µM) | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 production |

Table 2: Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H20BrNO4 |

| Molecular Weight | 303.20 g/mol |

| CAS Number | 881016 |

| Solubility | Soluble in DMSO |

Propiedades

IUPAC Name |

2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAVNAXTNZBACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635350 | |

| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881016-89-3 | |

| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.